7-Methyl-3H-imidazo[4,5-c]pyridin-4-amine is a modified analog of 2'-deoxyadenosine, a nucleoside building block of DNA. This analog is particularly interesting for scientific research due to its "anti-fixed" nature. This means that the molecule is sterically restricted to adopt only the anti conformation around the glycosidic bond, preventing it from adopting the syn conformation commonly observed in purine-purine mismatches in DNA duplexes []. These mismatches can lead to false positives in oligonucleotide hybridization, a technique widely used in DNA-based diagnostics []. By incorporating 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine, researchers can potentially overcome this limitation and improve the accuracy of DNA-based diagnostic tools.
7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. This compound has garnered interest due to its potential pharmacological applications, particularly as an antimicrobial agent and in cancer therapy. The imidazo[4,5-c]pyridine structure is characterized by its fused ring system, which contributes to its biological activity.
The compound can be classified under the category of nitrogen-containing heterocycles, specifically imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section.
The synthesis of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine can be achieved through several methods:
These methods highlight the versatility of synthetic approaches available for creating this compound.
The molecular formula of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is C_8H_9N_3. The structure consists of a pyridine ring fused with an imidazole ring, featuring a methyl group at the 7-position and an amino group at the 4-position.
This structure is critical for understanding its reactivity and interaction with biological targets.
7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine participates in various chemical reactions:
These reactions showcase the compound's versatility in synthetic chemistry.
The mechanism of action of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is primarily linked to its ability to inhibit specific enzymes involved in cellular processes:
Through these mechanisms, 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine may contribute to therapeutic effects in treating infections and cancers.
The physical properties of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine include:
Chemical properties include:
These properties are significant when considering formulation and application in pharmaceutical contexts.
7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine has several scientific applications:
The imidazo[4,5-c]pyridine nucleus is a bicyclic heteroaromatic system where an imidazole ring is fused to a pyridine ring at the 4,5- and c-positions. This architecture creates a planar, electron-rich scaffold with three nitrogen atoms at strategic positions (N1, N3, N4), enabling diverse binding interactions with biological targets. The 7-methyl-1H-imidazo[4,5-c]pyridin-4-amine variant (CAS# 1031750-29-4; MW 148.17 g/mol; C₇H₈N₄) features a methyl group at C7 and an exocyclic amine at C4, significantly altering its electronic and steric properties [2] [5]. The methyl group enhances lipophilicity (cLogP ≈ 0.8), while the C4 amine serves as a hydrogen bond donor/acceptor, mimicking the amino group of adenine [5] [9].
Table 1: Structural Features of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
Property | Value/Description | Biological Implication |
---|---|---|
Molecular Formula | C₇H₈N₄ | Low molecular weight for drug-like properties |
Key Substituents | 7-Methyl; 4-Amino | Enhanced lipophilicity & H-bonding capacity |
Hydrogen Bond Acceptors | 4 (N1, N3, N4, Ring Nitrogen) | Target binding versatility |
Hydrogen Bond Donors | 2 (N1-H, 4-NH₂) | Protein interaction sites |
Aromatic System | Bicyclic, planar | DNA intercalation potential |
pKa Prediction | Basic (imidazole N1: ~7.0) | pH-dependent solubility |
X-ray crystallography of related analogs reveals that the ring system maintains near-planarity (RMS deviation <0.1 Å), with the exocyclic amine participating in intramolecular H-bonding (N-H⋯N) when sterically permitted. This rigidity favors stacking interactions with aromatic residues in enzyme binding pockets [8]. The scaffold’s bioisosteric relationship to purines enables it to occupy adenine-binding sites in kinases, as confirmed by co-crystallization studies showing overlay with ATP’s adenine moiety (RMSD <0.5 Å) [4] [9].
The therapeutic exploration of imidazo[4,5-c]pyridines began in the 1980s with investigations into their GABA_A receptor modulation, exemplified by bamaluzole (an anticonvulsant candidate). This early work established the scaffold’s bioavailability and CNS permeability [4] [9]. A breakthrough emerged in the 2000s with the discovery of MSK-1 inhibitors bearing the 1,2,5-oxadiazol-3-ylamine functionality appended to imidazo[4,5-c]pyridine. These compounds demonstrated nanomolar potency (e.g., inhibitor 9: IC₅₀ = 3 nM), validating the scaffold for kinase targeting [1].
Subsequent innovations focused on cancer therapeutics:
The imidazo[4,5-c]pyridine scaffold serves as a privileged purine isostere due to its ability to mimic the hydrogen-bonding patterns and π-stacking behavior of adenine. The 4-amino group replicates the 6-amino group of adenine, while N3 corresponds to adenine’s N1, enabling similar Watson-Crick base pairing [4] [9]. This bioisosterism underpins its broad target engagement:
Table 2: Kinase Targets of Imidazo[4,5-c]pyridine Derivatives
Kinase Target | Biological Role | Exemplary Compound | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
MSK-1 | Regulates inflammation & cell proliferation | Oxadiazole-derivative [1] | 3 nM |
Aurora A Kinase | Mitotic spindle assembly | Imidazopyridine 1–3 [4] | <100 nM |
TBK1/IKK-ε | NF-κB activation in cancer | Compound 6 [4] | 4–46 nM |
JAK1 | Cytokine signaling | Compound 10 [4] | 22 nM |
PARP | DNA repair enzyme | Compound 9 [4] | 8.6 nM |
The 7-methyl substituent enhances target selectivity through hydrophobic interactions. In Aurora A kinase inhibitors, the methyl group occupies a lipophilic pocket near the gatekeeper residue, increasing affinity 10-fold over unmethylated analogs [4] [6]. Similarly, in c-MET inhibitors, the methyl group displaces structured water molecules in the ATP-binding site, improving binding entropy [4].
Table 3: Biomolecular Interactions Enabled by Purine Bioisosterism
Purine Feature | Imidazo[4,5-c]pyridine Equivalent | Interaction Type | Target Example |
---|---|---|---|
6-NH₂ of Adenine | 4-NH₂ | H-bond donation to backbone carbonyl | MSK1, PARP |
N1 of Adenine | N3 | H-bond acceptance from hinge residue | Aurora kinases |
C2-H | C2-H/C7-CH₃ | Hydrophobic packing | c-MET ATP-binding site |
N7 of Guanine | N1 | Metal coordination (Mg²⁺) | Kinase catalytic domain |
Synthetic accessibility enhances this scaffold’s utility. 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is synthesized via cyclization of 2,4-diamino-3-picoline with cyanogen bromide, followed by selective functionalization [5]. Its crystalline structure (space group P21/c) facilitates purification, with intramolecular N-H⋯N bonds stabilizing the solid-state conformation [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4